Lipophilicity Modulation: +0.40 LogP Units vs. Unsubstituted Phenyl Analog
The para-ethoxy substituent on (4-Ethoxyphenyl)(piperidin-4-yl)methanone increases computed lipophilicity by approximately +0.40 LogP units relative to the unsubstituted phenyl(piperidin-4-yl)methanone, while simultaneously expanding TPSA by 9.2 Ų. This dual modulation—simultaneously increasing both LogP and TPSA—is unusual among common 4-substituted benzoylpiperidine analogs, where LogP increases typically come at the expense of TPSA reduction .
| Evidence Dimension | Computed lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP 2.27, TPSA 38.33 Ų, H-bond acceptors 3, rotatable bonds 4 |
| Comparator Or Baseline | Phenyl(piperidin-4-yl)methanone: LogP 1.87, TPSA 29.1 Ų, H-bond acceptors 2, rotatable bonds 2. (4-Chlorophenyl)(piperidin-4-yl)methanone: TPSA 29.1 Ų (no O contribution) |
| Quantified Difference | ΔLogP ≈ +0.40 (ethoxy vs. H); ΔTPSA = +9.23 Ų; +1 H-bond acceptor; +2 rotatable bonds |
| Conditions | Computational predictions using standard algorithms (Cactvs/PubChem); values sourced from vendor computational chemistry data on ChemScene, Molbase, and ChemSrc platforms |
Why This Matters
For CNS-targeted programs, the optimal LogP range is typically 1–3 and TPSA < 60–70 Ų; the ethoxy analog sits closer to the center of this window than the unsubstituted phenyl analog, with an additional H-bond acceptor offering potential for target engagement without sacrificing permeability.
